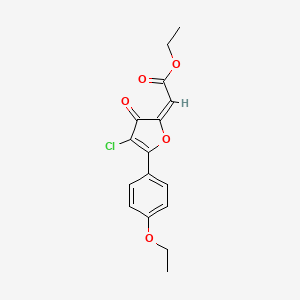![molecular formula C11H15NO B12901651 1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl]ethan-1-one CAS No. 752206-02-3](/img/structure/B12901651.png)
1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl)ethanone is a heterocyclic compound that features a pyrrole ring fused to a cyclopentene ring, with an ethanone group attached
Preparation Methods
The synthesis of 1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl)ethanone typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Cyclopentene Ring Formation: The cyclopentene ring can be formed via a Diels-Alder reaction between a diene and a dienophile.
Attachment of the Ethanone Group: The ethanone group can be introduced through Friedel-Crafts acylation, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, where halogens or other electrophiles replace hydrogen atoms.
Cycloaddition: The compound can participate in cycloaddition reactions, forming larger ring systems.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts like palladium or platinum.
Scientific Research Applications
1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds to 1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl)ethanone include:
2,5-Dihydro-1H-pyrrole derivatives: These compounds share the pyrrole ring but differ in the attached functional groups.
Cyclopentene derivatives: Compounds with a cyclopentene ring and various substituents.
Ethanone derivatives: Compounds with an ethanone group attached to different aromatic or heterocyclic rings.
The uniqueness of 1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl)ethanone lies in its combination of these structural features, which confer specific chemical reactivity and biological activity.
Properties
CAS No. |
752206-02-3 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-[2-(2,5-dihydropyrrol-1-yl)cyclopent-2-en-1-yl]ethanone |
InChI |
InChI=1S/C11H15NO/c1-9(13)10-5-4-6-11(10)12-7-2-3-8-12/h2-3,6,10H,4-5,7-8H2,1H3 |
InChI Key |
ILSPHACEDSEQQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC=C1N2CC=CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


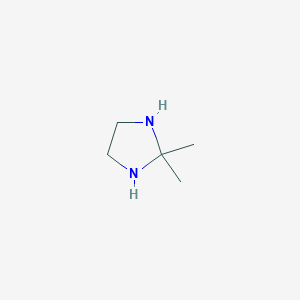
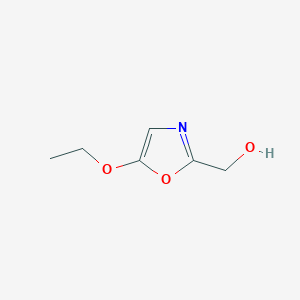
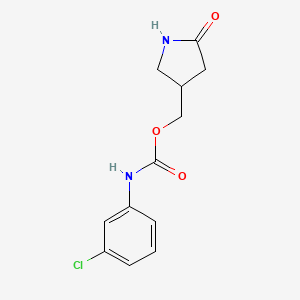
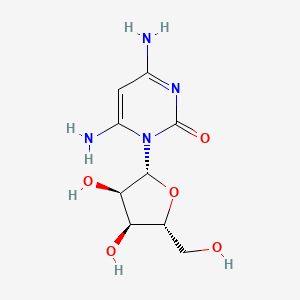
![1-(2,4-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B12901585.png)
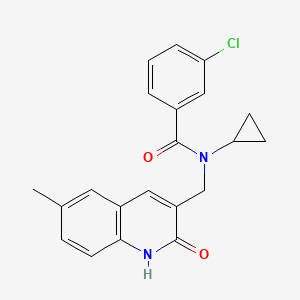
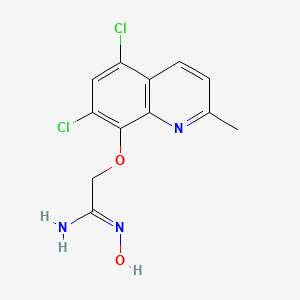

![5,11-Diethyl-6,12-dimethyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B12901596.png)
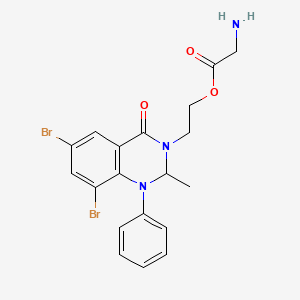
![Furan, 2,2'-[(3,4-dimethoxyphenyl)methylene]bis[5-methyl-](/img/structure/B12901616.png)

![3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline](/img/structure/B12901630.png)
